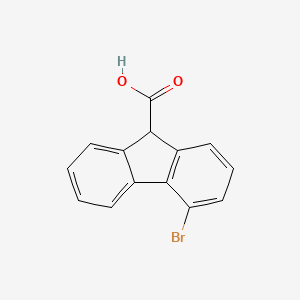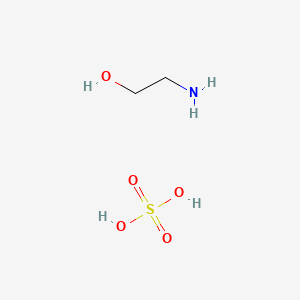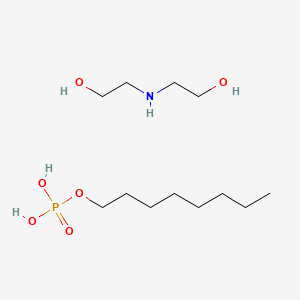
Adenosine-5'-diphosphate monopotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-5’-diphosphate monopotassium salt is a chemical compound with the empirical formula C10H14KN5O10P2 · 2H2O and a molecular weight of 501.32. It is a derivative of adenosine diphosphate, which is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position. This compound is commonly used in biochemical research and has significant roles in cellular energy transfer and signal transduction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphate monopotassium salt can be synthesized through the dephosphorylation of adenosine-5’-triphosphate by ATPases. The reaction involves the removal of a phosphate group from adenosine-5’-triphosphate to form adenosine-5’-diphosphate, which is then combined with a potassium salt to form the monopotassium salt .
Industrial Production Methods: Industrial production of adenosine-5’-diphosphate monopotassium salt typically involves microbial fermentation processes. Bacterial sources are often used to produce the compound in large quantities, followed by purification and crystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine-5’-diphosphate monopotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine-5’-triphosphate.
Reduction: It can be reduced to form adenosine-5’-monophosphate.
Substitution: It can participate in substitution reactions where one of the phosphate groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Adenosine-5’-triphosphate.
Reduction: Adenosine-5’-monophosphate.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Adenosine-5’-diphosphate monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various biochemical assays and studies involving nucleotide metabolism.
Wirkmechanismus
Adenosine-5’-diphosphate monopotassium salt exerts its effects by interacting with specific purinergic receptors, such as P2Y1 and P2X2/3 receptors. It acts as an agonist for these receptors, leading to various cellular responses, including platelet aggregation and modulation of cellular energy metabolism . The compound also plays a role in the regulation of the phosphorylation status of AMP-activated protein kinase, which is involved in cellular energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
Adenosine-5’-triphosphate (ATP): A higher energy form of adenosine diphosphate with three phosphate groups.
Adenosine-5’-monophosphate (AMP): A lower energy form with a single phosphate group.
Adenosine: The nucleoside form without any phosphate groups.
Uniqueness: Adenosine-5’-diphosphate monopotassium salt is unique in its ability to act as an intermediate in the conversion between adenosine-5’-triphosphate and adenosine-5’-monophosphate. This intermediate role makes it essential in cellular energy transfer processes and signal transduction pathways .
Eigenschaften
Molekularformel |
C10H14KN5O10P2 |
|---|---|
Molekulargewicht |
465.29 g/mol |
IUPAC-Name |
potassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C10H15N5O10P2.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
ZNCWUOPIJTUALR-MCDZGGTQSA-M |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)O)O)O)N.[K+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)O)O)O)N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















